N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3,5-Dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with an ethyl group at position 4 and a pyridin-3-yl group at position 3. The sulfanyl (-S-) bridge connects the triazole moiety to an acetamide group, which is further substituted with a 3,5-dimethoxyphenyl ring.
Properties
CAS No. |
557065-59-5 |
|---|---|
Molecular Formula |
C19H21N5O3S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H21N5O3S/c1-4-24-18(13-6-5-7-20-11-13)22-23-19(24)28-12-17(25)21-14-8-15(26-2)10-16(9-14)27-3/h5-11H,4,12H2,1-3H3,(H,21,25) |
InChI Key |
LMSYJDCEOLCOPB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
The triazole core is synthesized via cyclization of N-ethyl-N'-(pyridin-3-ylcarbonyl)thiosemicarbazide under acidic conditions:
Reaction Conditions
-
Reactants : Ethyl hydrazinecarbothioamide (1.2 eq), pyridin-3-ylcarbonyl chloride (1.0 eq)
-
Solvent : Ethanol/water (4:1 v/v)
-
Catalyst : Concentrated HCl (0.5 eq)
Key Parameters
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 1.5–2.0 | Prevents oligomerization |
| Reaction time | 7 hours | Maximizes cyclization |
| Solvent polarity | ε = 24.3 (ethanol) | Enhances solubility |
Post-reaction purification involves neutralization with NaHCO₃ followed by recrystallization from ethanol/water (yield: 68–72%).
Sulfanylacetamide Functionalization
The triazole-thiol intermediate undergoes nucleophilic substitution with 2-chloroacetamide:
Procedure
-
Dissolve 4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (1.0 eq) in anhydrous DMF.
-
Add K₂CO₃ (2.5 eq) and 2-chloroacetamide (1.1 eq).
Critical Considerations
Coupling with 3,5-Dimethoxyphenylamine
The final step employs EDC/HOBt-mediated amide coupling:
Optimized Protocol
| Component | Quantity | Role |
|---|---|---|
| 2-{[4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | 1.0 eq | Carboxylic acid substrate |
| 3,5-Dimethoxyaniline | 1.05 eq | Nucleophile |
| EDC·HCl | 1.2 eq | Coupling reagent |
| HOBt | 0.3 eq | Anti-racemization |
| DCM | 15 mL/mmol | Solvent |
React at room temperature for 12 hours, followed by extraction with ethyl acetate and silica gel chromatography (eluent: hexane/ethyl acetate 3:1).
Methodological Variations and Yield Optimization
Alternative Triazole Formation Routes
Comparative analysis of cyclization methods:
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Hydrazine cyclization | NH₂NH₂, EtOH, Δ | 58 | 92 |
| Microwave-assisted | 150W, 100°C, 30min | 74 | 96 |
| Flow chemistry | 0.5 mL/min, 130°C | 81 | 98 |
Microwave and flow methods reduce reaction times by 60–80% while improving yields.
Solvent Effects on Sulfanyl Group Incorporation
Solvent screening for Step 2.2:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMF | 36.7 | 81 |
| DMSO | 46.7 | 76 |
| Acetonitrile | 37.5 | 68 |
| THF | 7.5 | 52 |
Polar aprotic solvents facilitate thiolate anion formation, critical for SN2 reactivity.
Characterization and Quality Control
Spectroscopic Validation
Key Spectral Data
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.
Substitution: The aromatic rings and triazole moiety can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides, alcohols.
Substitution: Halogenated derivatives, substituted triazoles.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Insights :
Orco Receptor Modulation
- VUAA1 : A benchmark Orco agonist (EC₅₀ ~2–5 μM) used to study insect odorant receptors. Its 4-ethylphenyl group balances hydrophobicity for membrane penetration .
- OLC-12 : Exhibits stronger Orco activation (EC₅₀ ~1–3 μM) than VUAA1, attributed to the pyridin-4-yl group’s orientation .
- Methoxy groups may hinder receptor binding compared to alkyl substituents .
Calmodulin Interaction
- VUAA1 : Shown to interfere with calmodulin-dependent pathways in Drosophila, likely via competitive inhibition of calcium-binding domains .
- Target Compound : Unstudied in calmodulin assays, but the 3,5-dimethoxyphenyl group could mimic tryptophan residues in calmodulin-binding peptides, warranting further investigation .
Physicochemical Properties
| Property | Target Compound | VUAA1 | OLC-12 |
|---|---|---|---|
| LogP | ~2.8 (predicted) | ~3.5 | ~3.8 |
| Water Solubility | ~15 μM (predicted) | ~8 μM | ~5 μM |
| Metabolic Stability | Moderate (methoxy groups resist oxidation) | Low (ethyl groups prone to CYP450 metabolism) | Low (isopropyl group metabolized rapidly) |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and various biological activities, supported by relevant data and case studies.
Structural Overview
The molecular formula of this compound is C19H21N5O3S, with a molecular weight of approximately 399.5 g/mol. The compound features several key structural components:
- Triazole Ring : Known for its role in inhibiting fungal cell wall synthesis.
- Pyridine Ring : Enhances interactions with biological targets through π–π stacking.
- Dimethoxyphenyl Group : Contributes to the compound's lipophilicity and potential receptor binding.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the triazole ring and the introduction of the pyridine and dimethoxyphenyl groups. The synthetic pathway is crucial for obtaining high yields and purity of the final product.
Biological Activities
This compound exhibits several notable biological activities:
Antimicrobial Activity
The triazole moiety is particularly effective against fungi due to its ability to inhibit enzymes involved in cell wall synthesis. Studies have shown that derivatives with similar structures exhibit significant antifungal properties.
Anticancer Properties
Research indicates that compounds containing triazole and pyridine rings can modulate important signaling pathways in cancer cells. For instance, derivatives have been tested for their ability to inhibit tumor growth in various cancer models.
Case Studies
- Antiviral Activity : A study investigated triazole derivatives against HSV replication in Vero cells. Compounds similar to this compound demonstrated promising antiviral activity with low cytotoxicity at effective concentrations .
- Inhibition Studies : Another investigation focused on the inhibition of metabolic enzymes by triazole derivatives. The results indicated that certain compounds could significantly inhibit enzymes involved in nucleotide synthesis .
Comparative Analysis
To better understand the unique properties of this compound compared to structurally similar compounds, the following table summarizes key features:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 1. N-(4-methoxyphenyl)-2-{[4-methylthio]-4H-1,2,4-triazol-3-yl}acetamide | Methoxy group and methylthio substituent | Different sulfur substituent may alter biological activity |
| 2. N-(3-chlorophenyl)-2-{[5-(pyridin-3-y)-4H-1,2,4-triazol-3-y]sulfanyl}acetamide | Chlorine substitution on phenyl ring | Potentially different pharmacokinetics due to chlorine's electronegativity |
| 3. N-(2-furanyl)-2-{[4-benzylthio]-4H-1,2,4-triazol-3-y}acetamide | Furan ring instead of dimethoxyphenyl | May exhibit different solubility and reactivity profiles |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step pathways, including:
- Thiolation : Formation of the triazole-thiol intermediate using hydrazide and thiocyanate precursors under reflux (ethanol, 80°C, 6–8 hours) .
- Alkylation : Reacting the thiol intermediate with α-chloroacetamide derivatives in alkaline conditions (NaOH/DMF, 50–60°C, 4 hours) to introduce the acetamide group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and HPLC analysis (>95% purity) .
- Optimization : Key parameters include solvent polarity (DMF for high yields), temperature control (50–70°C to avoid side reactions), and stoichiometric ratios (1:1.2 for thiol:chloroacetamide) .
Q. How is structural integrity confirmed post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm; triazole carbons at δ 150–160 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₁N₅O₃S: 416.14) .
- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient, retention time ~12–14 minutes) .
Q. What preliminary biological screening models are recommended?
- Screening Protocols :
- Antimicrobial Assays : Broth microdilution (MIC determination against S. aureus and E. coli; 24-hour incubation) .
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, IC₅₀ calculation) .
- Data Interpretation : Activity thresholds (e.g., MIC <50 µg/mL deemed significant) and dose-response curves .
Advanced Research Questions
Q. How can contradictory bioactivity data between analogs be resolved?
- Case Study : Conflicting MIC values in triazole-acetamide analogs (e.g., 3,5-dimethoxy vs. 3,5-dichloro substitutions) .
- Resolution Strategies :
- SAR Analysis : Compare substituent effects (e.g., electron-donating methoxy groups enhance solubility but reduce membrane penetration) .
- Experimental Replication : Standardize assay conditions (e.g., pH 7.4 buffer, consistent inoculum size) to minimize variability .
- Computational Modeling : Docking studies (AutoDock Vina) to correlate substituent hydrophobicity with target binding (e.g., dihydrofolate reductase) .
Q. What strategies optimize regioselectivity in triazole-thiol intermediates?
- Synthetic Challenges : Competing N1 vs. N2 alkylation in triazole rings .
- Solutions :
- Directing Groups : Use of pyridinyl substituents to sterically guide alkylation to the N1 position .
- Catalysis : Pd(OAc)₂ (5 mol%) in DMF at 60°C improves regioselectivity (>90% N1 product) .
Q. How does the 3,5-dimethoxyphenyl group influence pharmacokinetic properties?
- ADMET Profiling :
- Solubility : Methoxy groups increase logP (calculated ~2.8), reducing aqueous solubility but enhancing lipid bilayer permeation .
- Metabolism : CYP3A4-mediated demethylation predicted via liver microsome assays (t₁/₂ = 45 minutes) .
- In Silico Tools : SwissADME for bioavailability radar (polar surface area = 95 Ų, >80% intestinal absorption) .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
